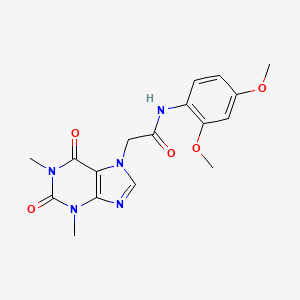![molecular formula C24H23N5O6S B11648244 (6Z)-5-imino-6-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648244.png)
(6Z)-5-imino-6-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(6Z)-5-イミノ-6-{3-メトキシ-4-[2-(4-ニトロフェノキシ)エトキシ]ベンジリデン}-2-プロピル-5,6-ジヒドロ-7H-[1,3,4]チアジアゾロ[3,2-a]ピリミジン-7-オン は、チアジアゾロ[3,2-a]ピリミジン類に属する複雑な有機分子です。この化合物は、チアジアゾール環がピリミジン環に縮合した独特の構造と、イミノ基、メトキシ基、ニトロフェノキシ基、エトキシ基などのさまざまな官能基を特徴としています。
準備方法
合成経路と反応条件
(6Z)-5-イミノ-6-{3-メトキシ-4-[2-(4-ニトロフェノキシ)エトキシ]ベンジリデン}-2-プロピル-5,6-ジヒドロ-7H-[1,3,4]チアジアゾロ[3,2-a]ピリミジン-7-オン の合成には、通常、複数段階の有機反応が関与します。主な段階には、以下が含まれます。
チアジアゾール環の形成: チアジアゾール環は、硫黄を含む試薬と触媒を使用するなど、特定の条件下での適切な前駆体の環化によって合成されます。
ピリミジン環の形成: ピリミジン環は、適切な中間体を窒素含有試薬と反応させることで構築されます。
官能基の導入:
工業生産方法
この化合物の工業生産には、より高い収率と純度を実現するために合成経路の最適化が関与する場合があります。これには、連続フローリアクター、ハイスループットスクリーニング、プロセス最適化などの高度な技術を使用して、合成をスケールアップすることが含まれます。
化学反応の分析
反応の種類
(6Z)-5-イミノ-6-{3-メトキシ-4-[2-(4-ニトロフェノキシ)エトキシ]ベンジリデン}-2-プロピル-5,6-ジヒドロ-7H-[1,3,4]チアジアゾロ[3,2-a]ピリミジン-7-オン: は、以下の化学反応を含む、さまざまな種類の化学反応を起こします。
酸化: この化合物は酸化反応を起こし、酸化誘導体の形成につながります。
還元: 還元反応は、ニトロ基をアミノ基に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や触媒の存在下での水素ガス (H₂) などの還元剤が使用されます。
置換: ハロゲン (例: 塩素、臭素) や求核剤 (例: アミン、アルコール) などの試薬が特定の条件下で使用されます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化誘導体を生成する可能性があり、一方、還元はアミノ置換化合物を生成する可能性があります。
科学的研究の応用
(6Z)-5-イミノ-6-{3-メトキシ-4-[2-(4-ニトロフェノキシ)エトキシ]ベンジリデン}-2-プロピル-5,6-ジヒドロ-7H-[1,3,4]チアジアゾロ[3,2-a]ピリミジン-7-オン: は、以下の科学研究における応用を有します。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 抗菌、抗ウイルス、抗がん性など、潜在的な生物活性について研究されています。
医学: 薬物開発や薬理学的試験など、潜在的な治療的応用について調査されています。
工業: その独特の化学的性質により、ポリマーやコーティングなどの新素材の開発に使用されています。
作用機序
(6Z)-5-イミノ-6-{3-メトキシ-4-[2-(4-ニトロフェノキシ)エトキシ]ベンジリデン}-2-プロピル-5,6-ジヒドロ-7H-[1,3,4]チアジアゾロ[3,2-a]ピリミジン-7-オン の作用機序には、特定の分子標的や経路との相互作用が関与します。この化合物は、以下の方法で効果を発揮する可能性があります。
酵素への結合: 生化学的経路に関与する特定の酵素を阻害または活性化します。
受容体との相互作用: 受容体活性を調節して細胞シグナル伝達に影響を与えます。
遺伝子発現の変更: その生物活性に関連する遺伝子の発現に影響を与えます。
類似化合物の比較
類似化合物
(6Z)-5-イミノ-6-{3-メトキシ-4-[2-(4-ニトロフェノキシ)エトキシ]ベンジリデン}-2-プロピル-5,6-ジヒドロ-7H-[1,3,4]チアジアゾロ[3,2-a]ピリミジン-7-オン: は、他のチアジアゾロ[3,2-a]ピリミジン誘導体と比較することができます。例えば:
独自性
(6Z)-5-イミノ-6-{3-メトキシ-4-[2-(4-ニトロフェノキシ)エトキシ]ベンジリデン}-2-プロピル-5,6-ジヒドロ-7H-[1,3,4]チアジアゾロ[3,2-a]ピリミジン-7-オン の独自性は、特定の官能基とその配置にあります。これらの官能基は、独特の化学的性質と潜在的な用途をもたらします。特にニトロフェノキシ基の存在は、他の類似化合物と比較して、その独特の生物活性と反応性に貢献している可能性があります。
類似化合物との比較
Similar Compounds
Thiadiazoles: These are simpler analogs with similar biological activities.
Pyrimidines: These compounds share the pyrimidine ring structure but lack the thiadiazole moiety.
特性
分子式 |
C24H23N5O6S |
|---|---|
分子量 |
509.5 g/mol |
IUPAC名 |
(6Z)-5-imino-6-[[3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H23N5O6S/c1-3-4-21-27-28-22(25)18(23(30)26-24(28)36-21)13-15-5-10-19(20(14-15)33-2)35-12-11-34-17-8-6-16(7-9-17)29(31)32/h5-10,13-14,25H,3-4,11-12H2,1-2H3/b18-13-,25-22? |
InChIキー |
MFOSQSRHCDFUIB-OQYABBNDSA-N |
異性体SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])OC)/C(=O)N=C2S1 |
正規SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])OC)C(=O)N=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11648168.png)
![N'-[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11648169.png)
![2-fluoro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B11648174.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11648181.png)

![4-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11648188.png)

![[(2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11648194.png)
![4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11648206.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one](/img/structure/B11648207.png)
![2-chloro-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B11648213.png)
![dimethyl 4,4'-[(5-tert-butyl-2-oxocyclohexane-1,3-diylidene)di(E)methylylidene]dibenzoate](/img/structure/B11648225.png)
![Ethyl (2Z)-2-({3-[(4-fluorophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11648229.png)
![{3-(3,4-dimethoxyphenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B11648237.png)
